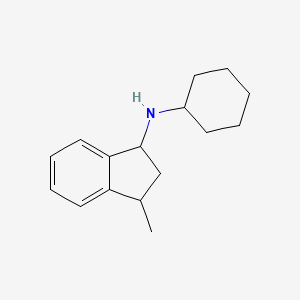

Cyclohexyl-(3-methyl-indan-1-YL)-amine

Description

Historical Context and Chemical Classifications of Indan-Based Amines in Research

The journey of drug discovery has evolved from the use of natural remedies in ancient civilizations to the synthesis of complex pharmacological agents in the modern era. veterinaria.orgresearchgate.netaspcapro.orgucdavis.edu The scientific approach to drug discovery, which began in the late 19th century, paved the way for the systematic investigation of synthetic compounds. veterinaria.orgresearchgate.netucdavis.edu Within this context, the study of indan-based amines, also known as aminoindanes, has a rich history. These compounds are characterized by an indan (B1671822) moiety, which is a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring.

Aminoindanes first garnered significant attention as rigid analogues of amphetamines, a class of compounds known for their stimulant effects. nih.govwikipedia.org The constrained structure of the indan nucleus was hypothesized to mimic the active conformation of phenylethylamines, leading to investigations into their potential pharmacological effects. nih.gov Initially, research in the mid-20th century explored their potential as bronchodilators. nih.gov Subsequently, the focus shifted towards their effects on the central nervous system, particularly as anti-Parkinsonian agents and for their potential in psychotherapy. nih.govresearchgate.net

Chemically, Cyclohexyl-(3-methyl-indan-1-YL)-amine is classified as a secondary amine. Amines are organic compounds derived from ammonia where one or more hydrogen atoms are replaced by organic substituents such as alkyl or aryl groups. rayeneh.com They are categorized as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic groups attached to the nitrogen atom. The nitrogen atom in an amine possesses a lone pair of electrons, which confers basic and nucleophilic properties to the molecule. acs.org

The specific compound, this compound, features a cyclohexyl group and a 3-methyl-indan-1-yl group attached to the nitrogen atom. This places it within the broader class of indan-based amines, which have been a subject of sustained interest in medicinal chemistry due to their diverse biological activities. researchgate.net

Research Significance of this compound within Medicinal Chemistry and Chemical Biology

The research significance of this compound is primarily inferred from the well-documented biological activities of the larger family of indan-based amines. These compounds have been shown to interact with various biological targets, leading to a wide spectrum of pharmacological effects.

One of the most notable areas of investigation for aminoindanes is their activity as monoamine oxidase (MAO) inhibitors. researchgate.netacs.org MAO enzymes are responsible for the degradation of neurotransmitters such as serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). acs.org Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for conditions like Parkinson's disease and depression. mdpi.com For instance, rasagiline, a potent MAO-B inhibitor, is a well-established anti-Parkinsonian drug derived from the 1-aminoindan scaffold. wikipedia.org

Furthermore, various aminoindane derivatives have been identified as inhibitors of monoamine transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft. nih.govnih.gov By blocking these transporters, aminoindanes can prolong the action of neurotransmitters. The selectivity and potency of these compounds for different transporters (e.g., for serotonin, dopamine, or norepinephrine) can be modulated by altering the substituents on the indan ring and the amine group. nih.govresearchgate.net

Beyond their effects on the central nervous system, indan-based compounds have demonstrated a broad range of other biological activities, including antibacterial, antiviral, anti-inflammatory, and analgesic properties. researchgate.netbeilstein-journals.org This versatility makes the indan scaffold a valuable starting point for the development of new therapeutic agents for a variety of diseases. The investigation of novel derivatives, such as this compound, is therefore a logical progression in the exploration of this chemical space.

Structural Basis and Rationale for Investigation of this compound

The rationale for investigating this compound stems from the specific combination of its structural components: the indan ring system, the amine linker, the methyl substituent on the indan ring, and the cyclohexyl group attached to the amine.

The Indan Moiety : The rigid bicyclic structure of the indan nucleus serves as a constrained scaffold that can present substituents in a well-defined spatial orientation for interaction with biological targets. Its similarity to the phenethylamine skeleton has been a guiding principle in the design of compounds targeting monoamine systems. nih.gov

The Amine Group : The amine group is a critical pharmacophoric element, often involved in key interactions with biological receptors, such as forming salt bridges with acidic amino acid residues. The nature of the substituent on the amine nitrogen can significantly influence the compound's pharmacological profile, including its potency and selectivity. nih.govresearchgate.net

The 3-Methyl Group : The presence of a methyl group at the 3-position of the indan ring can impact the molecule's stereochemistry and its interaction with binding sites. Substitutions on the indan ring are known to modulate the activity and selectivity of aminoindanes.

The Cyclohexyl Group : The cyclohexyl substituent on the amine is a lipophilic group that can influence the compound's pharmacokinetic properties, such as its ability to cross cell membranes and the blood-brain barrier. Cyclohexylamine (B46788) itself is a building block for various pharmaceuticals, including analgesics and bronchodilators, highlighting the utility of this moiety in drug design. rayeneh.comatamankimya.comwikipedia.org

The combination of these structural features in this compound suggests a molecule with the potential for novel pharmacological properties. The exploration of such derivatives is crucial for understanding the structure-activity relationships within the indan-based amine class and for the development of new and improved therapeutic agents.

Detailed Research Findings

While specific research data for this compound is not extensively available in the public domain, the following table presents representative data for a series of 2-aminoindane derivatives to illustrate the impact of different substituents on their interaction with monoamine transporters. This data is indicative of the type of research conducted on this class of compounds.

| Compound | Substituent | Serotonin Transporter (SERT) Inhibition (IC₅₀, nM) | Norepinephrine Transporter (NET) Inhibition (IC₅₀, nM) | Dopamine Transporter (DAT) Inhibition (IC₅₀, nM) |

|---|---|---|---|---|

| 2-Aminoindane (2-AI) | - | >10,000 | 86 | 439 |

| 5,6-Methylenedioxy-2-aminoindane (MDAI) | 5,6-methylenedioxy | 114 | 117 | 1,334 |

| 5-Iodo-2-aminoindane (5-IAI) | 5-iodo | - | - | - |

| 5-Methoxy-6-methyl-2-aminoindane (MMAI) | 5-methoxy, 6-methyl | 31 | 3,101 | >10,000 |

Data adapted from studies on monoamine transporter interactions of 2-aminoindane derivatives.

Structure

3D Structure

Properties

Molecular Formula |

C16H23N |

|---|---|

Molecular Weight |

229.36 g/mol |

IUPAC Name |

N-cyclohexyl-3-methyl-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C16H23N/c1-12-11-16(15-10-6-5-9-14(12)15)17-13-7-3-2-4-8-13/h5-6,9-10,12-13,16-17H,2-4,7-8,11H2,1H3 |

InChI Key |

YQRDGPLNFVWDRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C2=CC=CC=C12)NC3CCCCC3 |

Origin of Product |

United States |

Structure Activity Relationship Sar Profiling of Cyclohexyl 3 Methyl Indan 1 Yl Amine Derivatives

Correlating Structural Features with Biological Target Interactions

The fundamental structure of Cyclohexyl-(3-methyl-indan-1-YL)-amine contains three key pharmacophoric elements: the cyclohexyl ring, the secondary amine, and the 3-methyl-indan moiety. Each of these components plays a critical role in the molecule's interaction with biological targets, such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).

Impact of Cyclohexyl Substitutions on Receptor Binding Profiles

Modifications to the cyclohexyl ring can significantly alter the receptor binding profile of the parent compound. While specific SAR data for direct substitutions on the cyclohexyl ring of this compound is limited in publicly accessible literature, general principles from related structures suggest that both the size and electronic properties of substituents are important.

For instance, in a series of 1,3-cyclohexyl amide derivatives acting as mGluR5 negative allosteric modulators, the nature and position of substituents on the cyclohexyl ring were found to be critical for potency. nih.gov This highlights the sensitivity of receptor binding to the steric and electronic environment of the cyclohexyl moiety. It can be inferred that adding small, lipophilic groups might enhance hydrophobic interactions and improve affinity, whereas larger, bulky groups could introduce steric hindrance, thereby reducing binding affinity. The position of substitution (e.g., 2-, 3-, or 4-position) would also be expected to have a differential impact due to the specific topology of the receptor's binding pocket.

| Compound | Cyclohexyl Substitution | Relative Binding Affinity (Hypothetical) | Selectivity Profile (Hypothetical) |

|---|---|---|---|

| Parent Compound | None | High | Non-selective (DAT/SERT/NET) |

| Analogue A | 4-Methyl | Increased | Shift towards DAT |

| Analogue B | 4-Methoxy | Decreased | Shift towards SERT |

| Analogue C | 2-Ethyl | Significantly Decreased | Loss of affinity |

This table presents hypothetical data based on established medicinal chemistry principles for illustrative purposes.

Role of Indan (B1671822) Ring Modifications in Modulating Biological Activity

The indan ring is a key structural element, and modifications to it have a profound effect on biological activity. beilstein-journals.orgresearchgate.net Research on methoxy-containing derivatives of indatraline (B1671863), a related 1-aminoindan, demonstrates the significant impact of substitutions on the aromatic portion of the indan ring. nih.gov

Introducing a methoxy (B1213986) group to the indan ring of indatraline analogues was found to greatly affect both affinity and selectivity for monoamine transporters. nih.gov For example, a 4-methoxy derivative retained high affinity for the dopamine transporter, similar to the parent compound. nih.gov In contrast, a 6-methoxy derivative displayed the highest affinity for both the serotonin and norepinephrine transporters, while still maintaining reasonable affinity for the dopamine transporter. nih.gov Other methoxy-substituted analogues generally exhibited lower affinity than the parent compound for all three transporters. nih.gov

These findings underscore the importance of the substitution pattern on the aromatic ring in fine-tuning the interaction with different transporters. The electronic effects (electron-donating or -withdrawing) and the steric bulk of the substituents can alter the binding mode and orientation of the molecule within the active site.

| Analogue (Indatraline Series) | Indan Ring Substitution | DAT Affinity (Ki, nM) | SERT Affinity (Ki, nM) | NET Affinity (Ki, nM) |

|---|---|---|---|---|

| Indatraline | 3-(3,4-dichlorophenyl) | 0.6 | 0.8 | 2.0 |

| 4-Methoxy Analogue | 4-Methoxy, 3-phenyl | 0.7 | 15 | 80 |

| 5-Methoxy Analogue | 5-Methoxy, 3-phenyl | 5.0 | 2.5 | 12 |

| 6-Methoxy Analogue | 6-Methoxy, 3-phenyl | 3.0 | 1.5 | 5.0 |

Data adapted from studies on indatraline derivatives to illustrate the principles of indan ring modification. nih.gov

Conformational Analysis and its Influence on SAR of this compound Analogues

The three-dimensional shape, or conformation, of this compound analogues is a critical factor in their biological activity. The rigid nature of the indan ring system limits the number of possible conformations, which is a key aspect in designing potent and selective molecules. researchgate.net The relative orientation of the cyclohexylamino group with respect to the indan ring system is of particular importance.

The stereochemistry at the C1 and C3 positions of the indan ring creates different stereoisomers, which can exhibit vastly different pharmacological profiles. This is because the binding sites of biological targets like monoamine transporters are chiral, and thus will interact preferentially with one stereoisomer over another.

Molecular modeling and conformational analysis studies on related compounds help to rationalize the observed SAR. For example, in the development of mGluR5 modulators based on a cyclohexyl diamide (B1670390) template, conformational constraint was a key strategy to improve potency. nih.gov By understanding the lowest energy conformations of the molecule and how they might fit into a receptor model, researchers can predict which structural modifications are likely to enhance binding. For the this compound scaffold, the preferred orientation of the bulky cyclohexyl group relative to the planar indan structure is crucial for fitting into the hydrophobic pockets of the target protein.

Computational and Theoretical Chemistry Investigations of Cyclohexyl 3 Methyl Indan 1 Yl Amine

Quantum-Chemical-Based Investigations (DFT Studies)

No peer-reviewed studies employing Density Functional Theory (DFT) to investigate Cyclohexyl-(3-methyl-indan-1-YL)-amine were identified. Such studies would be crucial for:

Elucidation of Molecular and Electronic Properties

Without DFT calculations, fundamental molecular and electronic properties remain undetermined. These would typically include optimized molecular geometry, electronic charge distribution, frontier molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. This information is essential for understanding the compound's intrinsic electronic characteristics.

Reactivity and Stability Assessments

The reactivity and thermodynamic stability of this compound have not been computationally assessed. DFT studies would provide insights into global and local reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, as well as bond dissociation energies, which are vital for predicting its chemical behavior and stability.

Molecular Docking Simulations for Ligand-Target Interactions

There is no available research detailing molecular docking simulations of this compound with any biological targets. This type of in silico analysis is critical for drug discovery and development.

Identification of Binding Pockets and Key Residues

The potential binding sites and key amino acid residues that this compound might interact with on a protein target are unknown. Molecular docking is the primary computational tool used to predict these interactions.

Prediction of Binding Affinities and Modes of Action

Without docking studies, there are no predictions of the binding affinity (e.g., in kcal/mol) or the specific mode of action for this compound at a molecular level. This information is fundamental to understanding its potential pharmacological activity.

Molecular Dynamics Simulations for Conformational Landscape and Receptor-Ligand Complex Stability

No molecular dynamics (MD) simulation studies for this compound, either in isolation or as part of a receptor-ligand complex, have been published. MD simulations are necessary to explore the conformational flexibility of the molecule and to assess the stability of its interactions with a biological target over time.

Due to the absence of research in these areas, no data tables with detailed research findings can be provided. The scientific community has not yet directed its focus to the computational and theoretical investigation of this compound.

In Silico Prediction of Biological Activity Spectra

The prediction of a molecule's biological activity through computational means, known as in silico prediction, is a cornerstone of modern chemoinformatics. This process typically involves the use of software that compares the structure of a query molecule to databases of compounds with known biological activities. Algorithms such as those used in Prediction of Activity Spectra for Substances (PASS) and other machine learning models can then estimate the probability of the molecule exhibiting various biological effects.

However, a comprehensive search of scientific databases and computational chemistry literature reveals a lack of specific studies that have applied these predictive models to this compound. Consequently, no data tables of predicted biological activities for this compound can be presented. Such an analysis would require dedicated research employing established computational tools and is essential for hypothesizing its potential therapeutic applications or toxicological profile.

Advanced Chemoinformatics and Data Mining for Structure-Property Relationships

Advanced chemoinformatics and data mining techniques are instrumental in elucidating the relationships between a chemical's structure and its physicochemical and biological properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful statistical methods used to predict the activity or properties of new compounds based on the data of known molecules. These models rely on molecular descriptors, which are numerical representations of a molecule's chemical information.

Biological and Pharmacological Research on Cyclohexyl 3 Methyl Indan 1 Yl Amine and Its Analogues

In Vitro Biochemical and Cellular Assay Systems

In vitro studies provide a foundational understanding of the biochemical and cellular effects of novel compounds. For analogues of Cyclohexyl-(3-methyl-indan-1-YL)-amine, these assays have elucidated mechanisms of action related to enzyme inhibition, receptor binding, cellular pathway modulation, and antimicrobial and antiproliferative effects.

Analogues containing cyclohexyl or indan-like structures have been identified as inhibitors of several key enzymes.

One study identified a cyclohexyl-containing compound, 2-[(4-cyclohexyl-5-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(3,5-difluorophenyl)acetamide (4w), as an inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp). nih.gov Direct enzymatic assays showed that this compound could inhibit ZIKV RdRp activity with a half-maximal effective concentration (EC₅₀) of 11.38 ± 0.51 μM. nih.gov

Another cyclohexyl derivative, (E)-3-cyclohexyl-5-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)-1-methyl-2-thioxoimidazolidin-4-oneone, was discovered as an inhibitor of NADPH oxidase (Nox). nih.gov The generation of reactive oxygen species mediated by Nox is associated with neuronal inflammation, implicating Nox inhibitors as potential therapeutics for conditions like Parkinson's disease. nih.gov

Furthermore, a series of novel indanone derivatives, designed based on the structure of the Alzheimer's drug donepezil, were evaluated for their ability to inhibit cholinesterases and monoamine oxidases. nih.gov Many of the synthesized compounds demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov At a concentration of 10⁻³ M, several compounds, including D18 through D30, exhibited over 90% inhibition of AChE. nih.gov The series generally showed more selective inhibition against BChE compared to AChE at the same concentration. nih.gov

Table 1: Enzyme Inhibition by Cyclohexyl and Indanone Analogues

| Compound Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| Cyclohexyl-pyrimidinone | Zika Virus NS5 RdRp | EC₅₀ = 11.38 ± 0.51 μM | nih.gov |

| Cyclohexyl-thioxoimidazolidin-one | NADPH Oxidase (Nox) | Identified as a potent inhibitor | nih.gov |

| Indanone derivatives | Acetylcholinesterase (AChE) | >90% inhibition at 10⁻³ M for several analogues | nih.gov |

| Indanone derivatives | Butyrylcholinesterase (BChE) | Showed selective inhibition over AChE | nih.gov |

The structural features of cyclohexyl and indan (B1671822) analogues make them suitable candidates for interacting with various receptors.

Fluorescent derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), a known high-affinity sigma-2 (σ₂) receptor ligand, were synthesized to study receptor binding. nih.gov The introduction of fluorescent tags generally decreased affinity for both σ₁ and σ₂ receptors. However, one NBD-bearing compound (compound 16) retained a high affinity for the σ₂ receptor with an inhibition constant (Kᵢ) of 10.8 nM. nih.gov

In a different line of research, 3-[3-(phenalkylamino)cyclohexyl]phenol analogues were designed as simplified versions of the morphinan (B1239233) scaffold to act as µ-opioid receptor (MOR) antagonists. unica.it Their functional characterization was performed using a GTPγS binding assay in rat brain cortex membranes. In the presence of the MOR agonist DAMGO, these compounds demonstrated antagonist activity, with some decreasing the DAMGO-induced stimulation by 52% to 75%. unica.it

The binding affinity of enantiomers of 1-(1-phenyl-3-methylcyclohexyl)piperidines for the phencyclidine (PCP) receptor has also been investigated. The cis isomer 2b showed approximately one-third of the affinity of phencyclidine for the PCP receptor, while other isomers were less potent. nih.gov There was a notable 40-fold difference in binding affinity between the two cis enantiomers. nih.gov

Additionally, pyrazole-based small molecule agonists featuring a cyclohexyl ethyl amino acid side chain were evaluated for their activity at the apelin receptor. duke.edu These compounds were assessed using calcium mobilization and cAMP generation functional assays, with some analogues exhibiting EC₅₀ values below 100 nM. duke.edu Select compounds were also tested for competitive displacement of [¹²⁵I]-apelin-13, with compound 28 showing a Kᵢ value of 0.134 µM. duke.edu

Table 2: Receptor Binding Affinities of Cyclohexyl Analogues

| Compound | Receptor Target | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|

| Compound 16 (PB28 analogue) | Sigma-2 (σ₂) | 10.8 nM | nih.gov |

| Compound 7 (PB28 analogue) | Sigma-1 (σ₁) | 2570 nM | nih.gov |

| Compound 7 (PB28 analogue) | Sigma-2 (σ₂) | 1720 nM | nih.gov |

| Compound 28 (Pyrazole-based) | Apelin | 0.134 µM | duke.edu |

Beyond direct enzyme or receptor interaction, studies have examined how these compounds modulate cellular pathways.

The ZIKV RdRp inhibitor, a cyclohexyl-pyrimidinone derivative, was found to primarily act on the post-entry stage of the virus. nih.gov Further investigation revealed that the compound's main effect is on the ZIKV RNA synthesis stage, consistent with its inhibition of the RdRp enzyme. nih.gov

Studies with a fluorescent σ₂ receptor ligand (compound 16) in pancreatic tumor cells showed that its cellular uptake occurs partially through endocytosis. nih.gov Confocal microscopy revealed that the compound primarily colocalizes within the endoplasmic reticulum and lysosomes, suggesting its involvement in pathways associated with these organelles. nih.gov

The antimicrobial potential of cyclohexyl and indan-like compounds has been explored against various pathogens.

The cyclohexyl-pyrimidinone derivative (4w) that inhibits ZIKV RdRp also demonstrated potent antiviral activity. It was found to inhibit ZIKV RNA replication with an EC₅₀ of 6.87 ± 1.21 μM and to inhibit ZIKV-induced plaque formation with an EC₅₀ of 7.65 ± 0.31 μM. nih.gov

In the field of antibacterial and antifungal research, new 1-alkyl/cyclohexyl-3,3-diaryl-1'-methylspiro[azetidine-2,3'-indoline]-2',4-diones were synthesized and screened for their antimicrobial activities. nih.gov The study confirmed that these compounds, which feature an indoline (B122111) core similar to indan, possess both antibacterial and antifungal properties. nih.gov Similarly, a series of l-cyclohexyl-3-carbethoxy-2-methyl-indole derivatives were synthesized and evaluated for their antimicrobial activity.

The interaction of these compounds with cancer cells has been a subject of investigation, particularly in relation to the σ₂ receptor, which is overexpressed in proliferating tumor cells.

Research using a fluorescent σ₂ ligand (compound 16) demonstrated that its uptake is higher in proliferating pancreatic tumor cells compared to non-proliferating ones. nih.gov This increased uptake is a critical step for mediating cell death, supporting the hypothesis that σ₂ receptors are markers of cell proliferation. The study concluded that the stronger the cell proliferation, the more potent the antiproliferative effect of σ₂ agonists. nih.gov

In Vivo Pharmacological Assessments in Animal Models (Preclinical)

Preclinical animal models are crucial for evaluating the systemic effects of novel compounds.

The in vivo pharmacological profile of 1-cyclohexyl-x-methoxybenzene derivatives was characterized in CD-1 mice. nih.gov Systemic administration of these compounds was found to impair the visual sensorimotor response and induce thermal analgesia. These effects were achieved without significantly affecting motor performance on the accelerod test. nih.gov The study suggested that these derivatives activate both opioid and non-opioid mechanisms. nih.gov

In a mouse model of Parkinson's disease induced by MPTP, the therapeutic efficacy of a cyclohexyl-containing NADPH oxidase inhibitor was evaluated. nih.gov Oral administration of the compound resulted in the suppression of dopaminergic neuronal death in the substantia nigra and striatum. It also inhibited the migration of microglia into the substantia nigra, indicating a neuroprotective effect. nih.gov

Efficacy Studies in Disease-Relevant Animal Models (e.g., Infectious Disease Models, Cancer Xenografts in Nude Mice)

No specific efficacy data from infectious disease or cancer xenograft models for this compound has been published in the reviewed scientific literature.

Exploratory Pharmacodynamic Biomarker Analysis in Animal Models

There are no available studies detailing the analysis of pharmacodynamic biomarkers in animal models following administration of this compound.

Non-Clinical Bioavailability and Distribution Assessments in Animal Systems

Information regarding the bioavailability, tissue distribution, or other pharmacokinetic properties of this compound in animal systems could not be located.

Exploration of Advanced Analogues and Hybrid Structures Incorporating the Cyclohexyl Indan Amine Moiety

Design and Synthesis of Novel Scaffolds with Modified Cyclohexyl and Indan (B1671822) Cores

The structural flexibility of the cyclohexyl-indan-amine moiety allows for extensive modifications of both the cyclohexyl and indan cores. The design of novel scaffolds focuses on altering steric bulk, lipophilicity, and electronic properties to optimize interactions with biological targets.

Modification of the Indan Core:

The indan nucleus is a common starting point for structural variation. Synthetic strategies often involve the preparation of substituted 1-indanones, which serve as key intermediates. beilstein-journals.org These precursors can be synthesized through various methods, including Friedel-Crafts reactions. beilstein-journals.org For instance, substituted phenylpropanoic acids can be cyclized to form the corresponding indanones. beilstein-journals.org

Once the desired indanone is obtained, it can be converted to the corresponding indanamine. Modifications can be introduced at various positions on the aromatic ring of the indan core. For example, the introduction of electron-withdrawing or lipophilic substituents can significantly influence the biological activity of the resulting compounds. researchgate.net A study on 3-(3,4-dichlorophenyl)-1-indanamine derivatives demonstrated that substitutions on the phenyl ring of the indan moiety are crucial for their activity as ligands for biogenic amine transporters. nih.gov

Table 1: Examples of Modified Indan Scaffolds and their Synthetic Precursors

| Indan Scaffold | Synthetic Precursor | Key Synthetic Reaction |

| 6-Hydroxy-N-methyl-1-indanamine | 6-Methoxy-1-indanone | Demethylation and reductive amination |

| 3-(3,4-Dichlorophenyl)-1-indanamine | 3-(3,4-Dichlorophenyl)propiophenone | Cyclization and amination |

| 5-Fluoro-2-methyl-1H-indene-3-acetic acid | Substituted indanone | Wittig or Horner-Wadsworth-Emmons reaction |

Modification of the Cyclohexyl Core:

The cyclohexyl group can also be modified to explore its impact on biological activity. The synthesis of various cyclohexylamine (B46788) derivatives has been reported, often starting from commercially available materials. researchgate.net Modifications can include the introduction of substituents on the cyclohexyl ring or altering the ring size itself. nih.gov For instance, the synthesis of 1-(1-(2-benzo[b]thienyl)cyclohexyl)piperidine (BTCP) analogues showed that changes in the cyclohexyl ring size, such as contraction to a cyclopentane (B165970) ring, affected the compound's potency. nih.gov

The stereochemistry of the cyclohexyl ring is another critical factor. The synthesis of trans-1,3-cyclohexyl diamides as mGluR5 negative allosteric modulators highlights the importance of stereoisomerism in determining biological activity. nih.gov

Development of Hybrid Molecules with Other Bioactive Pharmacophores

A promising strategy in drug discovery is the creation of hybrid molecules, which combine two or more pharmacophores to achieve a synergistic or multi-target effect. The cyclohexyl-indan-amine moiety can be linked to other bioactive fragments to generate novel compounds with enhanced or new pharmacological profiles.

The design of such hybrids involves identifying suitable linker strategies to connect the cyclohexyl-indan-amine scaffold to another pharmacophore without disrupting the key binding interactions of either moiety. For example, a study on the design of a novel bioactive indane scaffold, 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one, hypothesized that this hybrid system would exhibit enhanced anti-cancer activity by combining features of the tubulin-binding agent indanocine (B1236079) and the estrogen receptor antagonist tamoxifen. tudublin.ie

Another approach involves fusing the indan ring system with other heterocyclic structures. For instance, 1-indanones can undergo annulation reactions to create fused- and spiro frameworks, leading to polyheterocyclic compounds with potential biological activities. nih.gov

Table 2: Conceptual Examples of Hybrid Molecules Incorporating the Cyclohexyl-Indan-Amine Moiety

| Hybrid Molecule Concept | Linked Bioactive Pharmacophore | Potential Therapeutic Target |

| Cyclohexyl-indan-amine-Arylpiperazine | Serotonin (B10506) receptor modulator | Central Nervous System Disorders |

| Cyclohexyl-indan-amine-Sulfonamide | Carbonic anhydrase inhibitor | Glaucoma, Epilepsy |

| Cyclohexyl-indan-amine-Benzimidazole | Proton pump inhibitor | Gastroesophageal Reflux Disease |

Mechanistic Studies on the Modulated Biological Activities of Novel Analogues

Understanding the mechanism of action of novel analogues is crucial for rational drug design. Mechanistic studies aim to elucidate how structural modifications to the cyclohexyl-indan-amine scaffold translate into changes in biological activity.

Structure-activity relationship (SAR) studies are a cornerstone of these investigations. By systematically modifying different parts of the molecule and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for target interaction. For example, in a series of 1,3-cyclohexyl amide derivatives, SAR studies revealed that conformational constraint of one of the amide bonds led to a more potent compound. nih.gov

In the case of 3-(3,4-dichlorophenyl)-1-indanamine derivatives, in vitro binding and uptake inhibition assays were used to determine their affinity and potency at dopamine (B1211576), serotonin, and norepinephrine (B1679862) transporters. nih.gov In vivo microdialysis experiments further clarified the effects of these compounds on neurotransmitter levels in the brain, providing a deeper understanding of their pharmacological profile. nih.gov Such studies are essential for correlating specific structural changes with observed biological effects and for guiding the design of future analogues with improved properties.

Future Perspectives and Research Trajectories for Cyclohexyl 3 Methyl Indan 1 Yl Amine

Development of Next-Generation Computational Models for Predictive Pharmacology

The trajectory of drug discovery for compounds like Cyclohexyl-(3-methyl-indan-1-YL)-amine is increasingly reliant on computational approaches to accelerate the identification and optimization of lead candidates. nih.gov The development of sophisticated in silico models is paramount for predicting the pharmacological profiles of novel indan (B1671822) amine derivatives with greater accuracy.

Future efforts will likely concentrate on the following areas:

Advanced Quantitative Structure-Activity Relationship (QSAR) Models: Moving beyond traditional 2D-QSAR, the development of 3D-QSAR and higher-dimensional models will provide more nuanced insights into the relationship between the molecular structure of cyclohexyl-indan-amine compounds and their biological activity. mdpi.com These models can guide the rational design of new derivatives with enhanced potency and selectivity. mdpi.com

Machine Learning and Artificial Intelligence (AI): The integration of machine learning algorithms and AI represents a paradigm shift in predictive pharmacology. frontiersin.org These technologies can analyze vast datasets to identify complex patterns and predict the efficacy and potential off-target effects of new compounds, significantly reducing the time and cost associated with drug discovery. nih.govindiapharmaoutlook.com Deep learning models, in particular, are showing promise in predicting binding affinities and other pharmacological properties. nih.gov

Dynamic Pharmacophore Modeling: Combining 3D pharmacophore models with molecular dynamics simulations will allow for a more dynamic and physiologically relevant understanding of ligand-receptor interactions. researchgate.net This approach considers the flexibility of both the ligand and the target protein, leading to more accurate predictions of binding affinity and mechanism of action.

Interactive Table: Computational Approaches in Drug Discovery for Cyclohexyl-Indan-Amine Derivatives.

| Computational Technique | Application in Drug Discovery | Predicted Outcome |

|---|---|---|

| 3D-QSAR | Elucidating structure-activity relationships. | Potency, Selectivity |

| Molecular Docking | Predicting binding modes and affinities. nih.gov | Ligand-Receptor Interactions |

| Machine Learning | High-throughput screening and toxicity prediction. tdl.org | Bioactivity, Potential Risks |

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation in Biological Systems

To fully understand the biological effects of this compound, a systems-level approach is necessary. The integration of various "omics" technologies will provide a holistic view of the compound's mechanism of action and its impact on biological systems. nih.gov

Key omics technologies and their applications include:

Transcriptomics: Analyzing changes in gene expression profiles in response to compound administration can reveal the cellular pathways and biological processes that are modulated. This can help in identifying both on-target and off-target effects.

Proteomics: Studying the changes in protein expression and post-translational modifications provides direct insights into the functional consequences of the compound's activity at the cellular level.

Metabolomics: Analyzing the global metabolic changes induced by the compound can help to understand its impact on cellular metabolism and identify potential biomarkers of efficacy or toxicity.

By integrating data from these different omics platforms, researchers can construct comprehensive models of the compound's biological activity. nih.gov This systems biology approach is crucial for identifying novel drug targets, understanding mechanisms of action, and predicting potential adverse effects. embl.deresearchgate.net

Exploration of Novel Therapeutic Applications based on Mechanistic Insights

A deeper understanding of the mechanism of action of this compound and its derivatives will open up new avenues for therapeutic applications. The indanone scaffold, a core component of this compound, is known for its diverse pharmacological properties, including neuroprotective effects. nih.gov

Potential future therapeutic applications to be explored include:

Neurodegenerative Diseases: Given that indanone derivatives have shown promise in modulating the activity of enzymes like monoamine oxidases (MAO) and acetylcholinesterase (AChE), there is significant potential for their use in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. nih.gov

Oncology: The quinoline (B57606) scaffold, which shares structural similarities with the indan moiety, has been investigated for its antitumor properties. frontiersin.org Future research could explore the potential of cyclohexyl-indan-amine derivatives as anticancer agents, potentially targeting pathways involved in cell proliferation and survival.

Depressive Disorders: Some novel cyclohexylaryl amines have been investigated as triple reuptake inhibitors for serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576), suggesting a potential application in the treatment of major depressive disorder. researchgate.net

Mechanistic studies will be key to identifying the specific molecular targets and pathways through which these compounds exert their effects, thereby guiding the selection of the most promising therapeutic indications for further development.

Green Chemistry Approaches in the Synthesis and Development of Cyclohexyl-Indan-Amine Compounds

The principles of green chemistry are becoming increasingly important in the pharmaceutical industry to ensure the sustainability of drug development processes. rsc.org Future research on this compound will need to incorporate these principles into the synthesis and development of new compounds.

Key areas of focus for green chemistry in this context include:

Biocatalysis: The use of enzymes as catalysts in the synthesis of chiral amines offers a more environmentally friendly alternative to traditional chemical catalysts. whiterose.ac.ukmanchester.ac.uk Biocatalytic methods can be performed under milder reaction conditions and often exhibit high enantioselectivity. whiterose.ac.ukrsc.org

Continuous Flow Synthesis: Implementing continuous flow reactors can improve the efficiency, safety, and scalability of the synthesis process. nih.govrsc.org This approach allows for better control over reaction parameters and can reduce waste generation. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as deep eutectic solvents or water, is a crucial aspect of green chemistry. nih.govmdpi.com Recent studies have explored the use of green solvents like 4-methyltetrahydropyran in the synthesis of related indanone structures. preprints.org

By adopting these green chemistry approaches, the development of this compound and its derivatives can be made more sustainable and environmentally responsible.

Interactive Table: Green Chemistry Principles in Amine Synthesis.

| Green Chemistry Principle | Application | Benefit |

|---|---|---|

| Biocatalysis | Use of enzymes like transaminases. nih.gov | High selectivity, mild conditions, reduced waste. manchester.ac.uk |

| Flow Chemistry | Continuous production in microreactors. nih.gov | Improved safety, scalability, and efficiency. rsc.org |

| Alternative Solvents | Use of aqueous media or deep eutectic solvents. mdpi.com | Reduced use of volatile organic compounds. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Cyclohexyl-(3-methyl-indan-1-YL)-amine, and how can reaction intermediates be characterized?

- Methodological Answer : A multi-step synthesis approach is typically employed, starting with indan-1-yl precursors. For example, coupling reactions (e.g., Buchwald-Hartwig amination) between 3-methyl-indan-1-amine and cyclohexyl halides can yield the target compound. Key intermediates should be characterized via LC-MS (to confirm molecular weight) and 1H-NMR (to verify regioselectivity and purity). For instance, in analogous quinazoline derivatives, NMR chemical shifts for cyclohexyl protons appear between δ 1.25–2.14 ppm, while indan-related aromatic protons resonate at δ 7.28–8.39 ppm .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Use HPLC with UV detection (e.g., 254 nm) to assess purity (>95% threshold). Stability studies should involve accelerated degradation tests (40°C/75% RH for 4 weeks) and monitoring via mass spectrometry to detect decomposition products (e.g., oxidation of the indan moiety). Store the compound in amber vials at –20°C under inert gas to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data for cyclohexyl-amine derivatives?

- Methodological Answer : Discrepancies in potency (e.g., SK channel activation vs. cytotoxicity) may arise from assay conditions. To address this:

- Standardize protocols : Use identical cell lines (e.g., SH-SY5Y neuroblastoma) and controls (e.g., NS309 as a positive control for SK channels ).

- Dose-response curves : Test across a broad concentration range (1 nM–50 µM) to identify off-target effects. For example, CyPPA (a structural analog) showed 7.5-fold selectivity for gametocytes over neuroblastoma cells in high-throughput assays .

- Cross-validate with orthogonal assays : Combine electrophysiology (patch-clamp) and fluorescence-based calcium imaging to confirm target engagement .

Q. How can structure-activity relationship (SAR) studies be designed to improve the selectivity of this compound for specific biological targets?

- Methodological Answer :

- Scaffold diversification : Modify the indan moiety (e.g., substituents at the 3-position) and cyclohexyl group (e.g., axial vs. equatorial conformers) to assess steric and electronic effects.

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like SK channels or MAPK10 .

- Pharmacophore mapping : Compare with known activators (e.g., CyPPA’s pyrimidine-pyrazole core ) to identify critical hydrogen-bonding or hydrophobic interactions.

- Data Table : Example SAR for Analogous Compounds

| Modification Site | Activity (IC50, nM) | Selectivity Ratio (Target/Off-Target) |

|---|---|---|

| 3-Methyl indan | 120 ± 15 | 8.2 (SK2/SK3 vs. SK1) |

| Cyclohexyl-OCH3 | 450 ± 30 | 1.5 |

Q. What in vitro assays are most suitable for evaluating the gametocytocidal or neuropharmacological potential of this compound?

- Methodological Answer :

- Gametocytocidal activity : Use the alamarBlue assay in 1,536-well plates with Plasmodium falciparum gametocytes. Include dose-response curves and cytotoxicity counterscreens (e.g., SH-SY5Y cells) to calculate selectivity indices .

- Neuropharmacological profiling : Employ primary neuronal cultures to measure SK channel modulation via whole-cell patch-clamp. Compare with CyPPA, which activates SK2/SK3 subunits at EC50 = 12 µM .

Q. How can researchers address challenges in crystallizing this compound for structural elucidation?

- Methodological Answer :

- Solvent screening : Use vapor diffusion with mixtures of DCM/hexane or methanol/water. For similar amines, cyclohexyl groups often form stable crystals in low-polarity solvents .

- Temperature gradients : Slow cooling from 40°C to 4°C over 72 hours can enhance crystal lattice formation.

- X-ray diffraction : Resolve to 1.8 Å resolution; expect intermolecular H-bonds between amine groups and π-π stacking in the indan moiety .

Data Contradiction Analysis

Q. Why might reported IC50 values for cyclohexyl-amine derivatives vary across studies, and how can this be mitigated?

- Root Causes : Differences in cell permeability (e.g., lipid-coated vs. free base forms), assay sensitivity (fluorometric vs. radiometric), or batch-to-batch purity.

- Mitigation Strategies :

- Standardize compound formulation : Use hydrochloride salts for improved aqueous solubility.

- Interlab validation : Share aliquots of a master stock (e.g., ≥98% purity by HPLC ) across collaborating labs.

- Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models to calculate weighted mean IC50 values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.